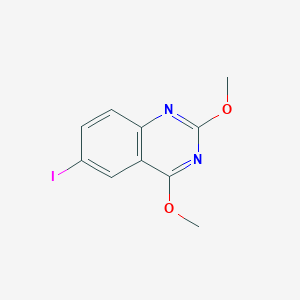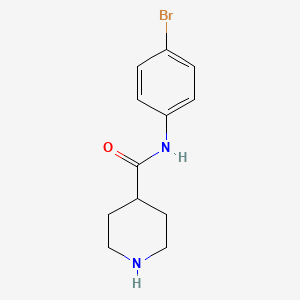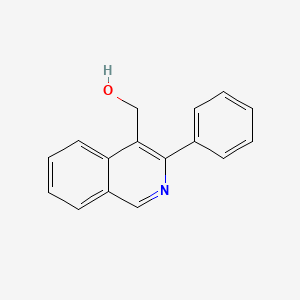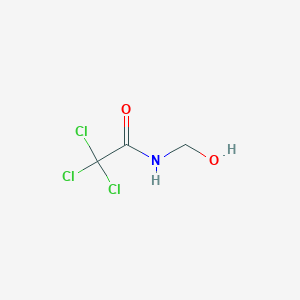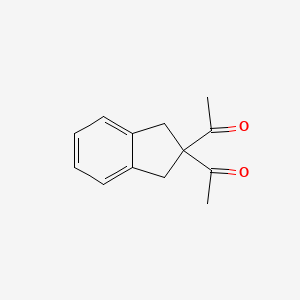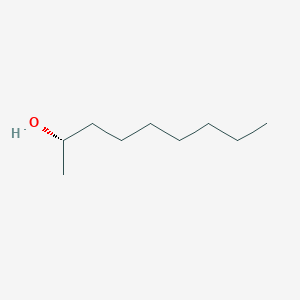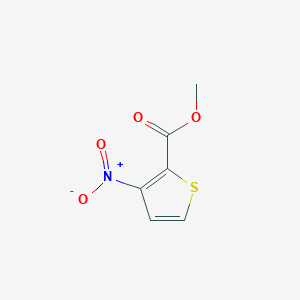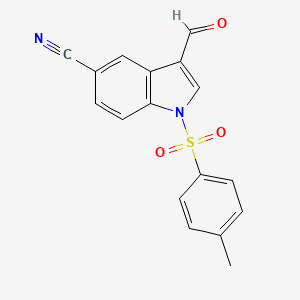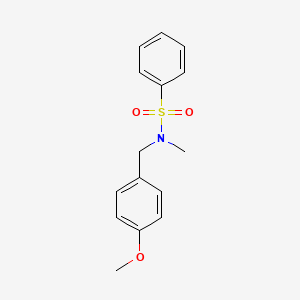
N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide
説明
N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide, also known as MBMBS, is a synthetic compound that has been used in a variety of scientific research applications. MBMBS is a sulfonamide derivative that is used as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). This enzyme is responsible for the metabolism of a number of drugs and other compounds, and the inhibition of this enzyme can be used to study the effects of drug metabolism. MBMBS has been used in a number of studies to investigate the effects of drug metabolism and its implications for drug efficacy and safety.
科学的研究の応用
-
Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives
- Field : Inorganic Chemistry, Medicinal Chemistry .
- Application : These compounds are studied for their potential cytotoxic effects .
- Method : The reaction of [Ru2Cl2(μ-Cl)2(η6-p-cymene)2] with two thiosemicarbazones obtained by the condensation of N-(4-methoxybenzyl) thiosemicarbazide and 1,4-hydroxy-3-methoxyphenyl)ethan-1-one (HL1) or 2-fluoro-4-hydroxybenzaldehyde (HL2) was studied .
- Results : The complexes did not show greater potency than cisplatin, although they did have greater efficacy, especially for the complex derived from HL1 .
-
1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4- Carboxamide Reduces Aβ Formation and Tau Phosphorylation in Cellular Models of Alzheimer’s Disease
- Field : Neurochemistry, Medicinal Chemistry .
- Application : This compound is a new multi-target directed ligand (MTDL) rationally designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β) and acetylcholinesterase, which are considered promising targets on the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
- Method : The compound was tested on neuronal cells overexpressing Amyloid Protein Precursor (APP) or human tau protein .
- Results : QTC-4-MeOBnE treatment prevented amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells. Furthermore, in N2a cells overexpressing human tau, QTC-4-MeOBnE reduced the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis
- Field : Organic Chemistry .
- Application : 4-Methoxybenzyl esters are used as protecting groups for carboxylate groups in complex organic architectures .
- Method : The 4-methoxybenzyl (PMB) ester can be introduced under a number of mild reaction conditions .
- Results : The PMB ester has become known as an inexpensive “workhorse” protecting group .
-
Synthesis of 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one
- Field : Organic Chemistry .
- Application : This compound is a new luminescent amino derivative of benzanthrone .
- Method : The synthesis involves the condensation of 3-aminobenzanthrone with anisaldehyde, followed by reduction of the obtained imine to the appropriate amine with sodium borohydride .
- Results : The synthesized compound showed absorptions in FT-IR at 3385 cm −1 for the newly formed NH group .
-
4-Methoxybenzylamine
-
Synthesis of 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one
- Field : Organic Chemistry .
- Application : This compound is a new luminescent amino derivative of benzanthrone .
- Method : The synthesis involves the condensation of 3-aminobenzanthrone with anisaldehyde, followed by reduction of the obtained imine to the appropriate amine with sodium borohydride .
- Results : The synthesized compound showed absorptions in FT-IR at 3385 cm −1 for the newly formed NH group .
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-16(12-13-8-10-14(19-2)11-9-13)20(17,18)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUOPOJSLPOGIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424242 | |
| Record name | N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide | |
CAS RN |
915916-89-1 | |
| Record name | N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



